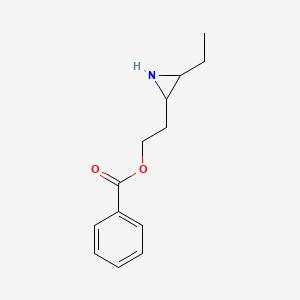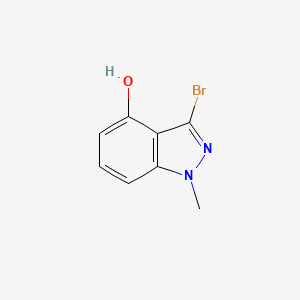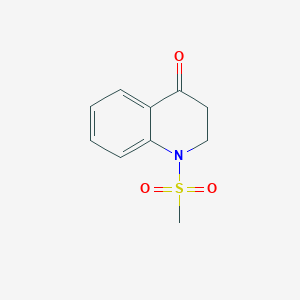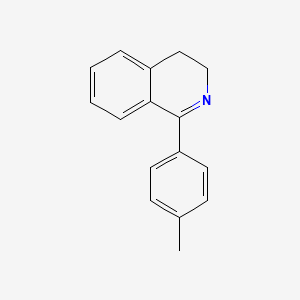
2-(3-Ethylaziridin-2-yl)ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylaziridin-2-yl)ethyl benzoate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a benzoate ester group. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis.
Métodos De Preparación
The synthesis of 2-(3-Ethylaziridin-2-yl)ethyl benzoate typically involves the formation of the aziridine ring followed by esterification with benzoic acid. One common method for synthesizing aziridines is through the reaction of imines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 . The resulting aziridine can then be reacted with benzoic acid under esterification conditions to form the final product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(3-Ethylaziridin-2-yl)ethyl benzoate undergoes various chemical reactions due to the presence of the aziridine ring and the ester group. Some common reactions include:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of substituted amines. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Aplicaciones Científicas De Investigación
2-(3-Ethylaziridin-2-yl)ethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives are explored for their potential as anticancer agents due to their ability to alkylate DNA.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethylaziridin-2-yl)ethyl benzoate involves the reactivity of the aziridine ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, such as DNA, proteins, and other biomolecules, leading to modifications and potential biological effects .
Comparación Con Compuestos Similares
2-(3-Ethylaziridin-2-yl)ethyl benzoate can be compared with other aziridine derivatives, such as:
N-Benzylaziridine: Similar in structure but with a benzyl group instead of an ethyl group.
2-(2-Methylaziridin-1-yl)ethyl benzoate: Similar but with a methyl group on the aziridine ring.
Aziridine-2-carboxylates: Compounds with a carboxylate group instead of a benzoate ester. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-(3-ethylaziridin-2-yl)ethyl benzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-11-12(14-11)8-9-16-13(15)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 |
Clave InChI |
XNQACXQKUXBMHZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(N1)CCOC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)


![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)





